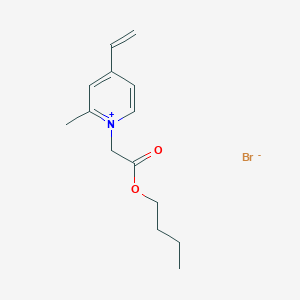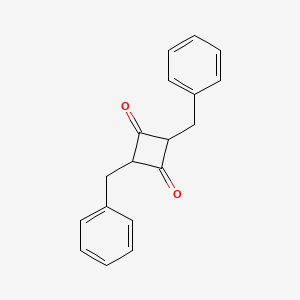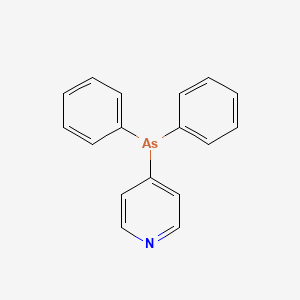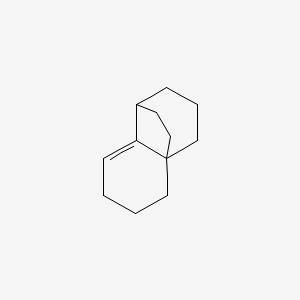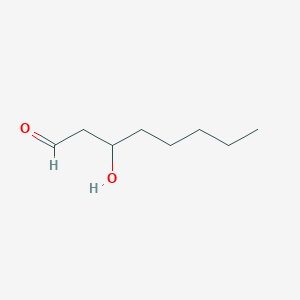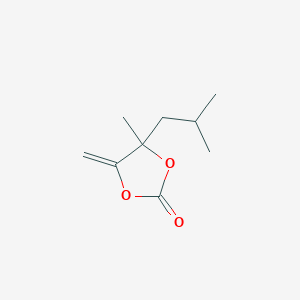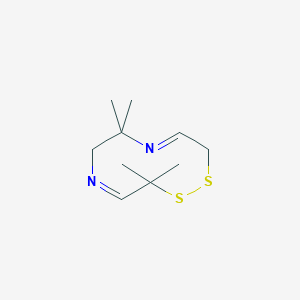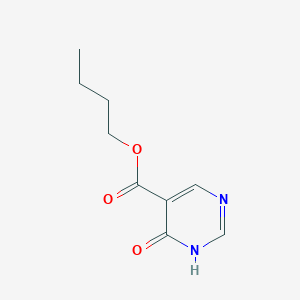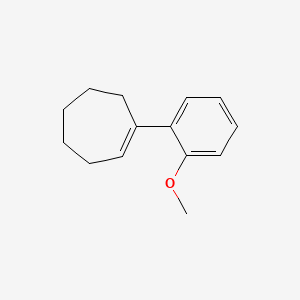
1-(2-Methoxyphenyl)cycloheptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)cycloheptene is an organic compound that belongs to the class of cycloalkenes It features a seven-membered ring structure with a methoxyphenyl group attached to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)cycloheptene can be synthesized through several methods. One common approach involves the reaction of cycloheptene with 2-methoxyphenyl lithium or Grignard reagents under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance efficiency. For example, the use of transition metal catalysts such as palladium or rhodium can facilitate the coupling of cycloheptene with 2-methoxyphenyl halides. These methods are scalable and can produce the compound in large quantities with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxyphenyl)cycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using reagents such as meta-chloroperoxybenzoic acid (MCPBA) or osmium tetroxide.
Reduction: Reduction reactions can convert the compound into cycloheptane derivatives using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the methoxyphenyl ring using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: MCPBA in dichloromethane (DCM) or osmium tetroxide in acetone-water mixture.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Epoxides and diols: from oxidation.
Cycloheptane derivatives: from reduction.
Substituted methoxyphenylcycloheptenes: from electrophilic aromatic substitution.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)cycloheptene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving the interaction of cycloalkenes with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(2-Methoxyphenyl)cycloheptene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the cycloheptene ring can undergo conformational changes that influence binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Cycloheptene: Lacks the methoxyphenyl group, making it less versatile in terms of functionalization.
1-(2-Hydroxyphenyl)cycloheptene: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and interactions.
1-(2-Methoxyphenyl)cyclohexene: A six-membered ring analog that may exhibit different steric and electronic properties.
Uniqueness: 1-(2-Methoxyphenyl)cycloheptene is unique due to the combination of the seven-membered ring and the methoxyphenyl group, which provides a balance of stability and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
92862-65-2 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)cycloheptene |
InChI |
InChI=1S/C14H18O/c1-15-14-11-7-6-10-13(14)12-8-4-2-3-5-9-12/h6-8,10-11H,2-5,9H2,1H3 |
Clé InChI |
NOVGSXWRXCMMMZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


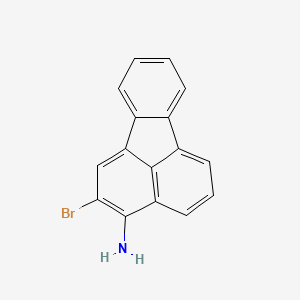
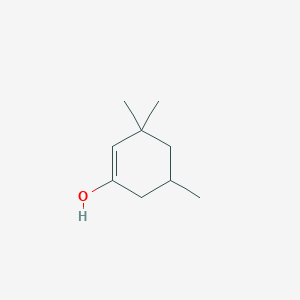
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
